molecular formula C16H10Cl3N3 B6347526 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine CAS No. 1354916-00-9

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Cat. No. B6347526
CAS RN: 1354916-00-9
M. Wt: 350.6 g/mol
InChI Key: OBIXAANINVSMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, also known as 4CP-6DC-P2A, is an organic compound belonging to the class of pyrimidine derivatives. It has been the subject of scientific research in the past few decades due to its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been the subject of scientific research in recent years due to its potential applications in biochemistry and physiology. It has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has also been studied for its potential use as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been studied for its potential use as a modulator of the NMDA receptor, which is involved in memory formation and learning.

Mechanism of Action

The exact mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by binding to the active site of the target enzyme or receptor, thereby blocking its activity. It is also believed to act by modulating the activity of the target enzyme or receptor, thereby altering its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been shown to modulate the activity of the NMDA receptor, which is involved in memory formation and learning.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments is its high selectivity and specificity for the target enzyme or receptor. This allows for more precise and accurate results. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. The main limitation of using 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments is its lack of long-term stability, as it can degrade over time.

Future Directions

The future directions for 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine are numerous and varied. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective methods. Additionally, further research is needed to explore its potential applications in other areas, such as drug development and diagnostic testing. Finally, further research is needed to explore its potential use in the treatment of various diseases and disorders.

Synthesis Methods

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann coupling reaction, and the Biginelli reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method, as it is the most efficient and cost-effective. In this reaction, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is synthesized by reacting 4-chlorophenylboronic acid and 3,4-dichlorophenylboronic acid in the presence of a palladium catalyst. The Ullmann coupling reaction involves the reaction of 4-chlorophenyliodine and 3,4-dichlorophenyliodine in the presence of a copper catalyst. The Biginelli reaction involves the reaction of 4-chlorophenylacetic acid, 3,4-dichlorophenylacetic acid, and urea in the presence of a base catalyst.

properties

IUPAC Name

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3/c17-11-4-1-9(2-5-11)14-8-15(22-16(20)21-14)10-3-6-12(18)13(19)7-10/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIXAANINVSMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.